molecular formula C16H15NO3 B5372530 1-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one

1-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one

Cat. No. B5372530
M. Wt: 269.29 g/mol
InChI Key: YHFCLIMDBQXWFA-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one, also known as A-86929, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-86929 belongs to the class of compounds known as dopamine D1 receptor agonists, which have been shown to have positive effects on cognitive function and motor control.

Mechanism of Action

1-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one acts as a selective dopamine D1 receptor agonist, binding to and activating these receptors in the brain. This activation leads to an increase in the levels of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improving cognitive function, enhancing motor control, and increasing the release of dopamine in the brain. The compound has also been shown to have neuroprotective effects, protecting against the degeneration of dopaminergic neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is its high selectivity for dopamine D1 receptors, which allows for more precise targeting of these receptors in lab experiments. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

Future research on 1-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in other neurological disorders. Additionally, research could be conducted to develop more stable analogs of this compound that could be used in long-term studies.

Synthesis Methods

1-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one can be synthesized using a multi-step process, starting with the reaction of 2,4-dimethoxybenzaldehyde and pyridine-3-carboxaldehyde to form the intermediate 2,4-dimethoxyphenyl-3-pyridinylmethanol. This intermediate is then oxidized using a mild oxidant to form the final product, this compound.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to have a high affinity for dopamine D1 receptors, which are involved in the regulation of cognitive function and motor control.

properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-13-6-7-14(16(10-13)20-2)15(18)8-5-12-4-3-9-17-11-12/h3-11H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFCLIMDBQXWFA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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